N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
Description
N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinolinone core. This compound has garnered attention for its role in protein-ligand interactions, particularly in complex with the abscisic acid receptor PYL2 and phosphatase PP2C HAB1, as demonstrated in crystallographic studies (PDB ID: 4LGB) .
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-16-12-6-5-11(9-10(12)4-7-13(16)17)15-21(18,19)14-3-2-8-20-14/h2-3,5-6,8-9,15H,4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZNPNUYLNVRCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is the TRIM24 (tripartite motif containing protein 24) and BRPF1 (bromodomain and PHD finger containing protein 1). These proteins are involved in the epigenetic regulation of gene expression and have been implicated in human cancer.
Mode of Action
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide interacts with its targets by binding to the bromodomains of TRIM24 and BRPF1. This binding inhibits the function of these proteins, leading to changes in gene expression.
Biochemical Pathways
The inhibition of TRIM24 and BRPF1 affects the epigenetic regulation of gene expression. This can lead to changes in various biochemical pathways, particularly those involved in cell proliferation and differentiation.
Result of Action
The molecular and cellular effects of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide’s action include changes in gene expression patterns, which can lead to altered cell proliferation and differentiation. In the context of cancer, this can potentially slow down the growth of cancer cells.
Biological Activity
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a sulfonamide derivative with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a quinoline moiety linked to a thiophene sulfonamide group. The structural characteristics contribute to its biological activity, particularly in terms of enzyme inhibition and potential anticancer properties.
The biological activity of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide primarily involves:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing the compound to inhibit specific enzymes involved in metabolic pathways.
- DNA Intercalation : The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes.
Biological Activity Overview
The compound has been evaluated for its anticancer properties against various cell lines. Below is a summary of its activity:
Case Studies and Research Findings
- Antitumor Activity : A study demonstrated that N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide exhibited potent antitumor activity against multiple cancer cell lines. The compound's mechanism involved inducing apoptosis through caspase activation and cell cycle arrest at the G0/G1 phase .
- Kinase Inhibition : In vitro studies indicated that the compound showed substantial inhibitory efficacy against key kinases such as CDK2 and TRKA. The IC50 values ranged from to , highlighting its potential as a targeted therapy in oncology .
- Cell Cycle Analysis : Treatment with the compound resulted in significant alterations in the cell cycle distribution of treated cancer cells. For instance, an increase in G0/G1 phase populations was observed alongside a decrease in S phase cells, suggesting effective cell cycle arrest mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene Moieties
Thiophene-2-carboximidamide Derivatives
Compounds 28–32 () share the tetrahydroquinolinone core but replace the sulfonamide group with a thiophene-2-carboximidamide moiety. Key differences include:
- Substituent Variation: The N1-position of the tetrahydroquinolinone ring is modified with groups like piperidinyl (28), pyrrolidinyl (29), and dimethylaminoethyl (31).
- Synthetic Yields : Synthesis yields vary significantly, e.g., compound 30 (6%) vs. 31 (69%), likely due to steric hindrance or reactivity of substituents .
- Biological Relevance : Unlike the target sulfonamide, these carboximidamide derivatives lack direct evidence of receptor binding but may exhibit divergent pharmacological profiles.
5-Ethyl-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
This analogue (CAS 941906-73-6) shares the thiophene-2-sulfonamide group but incorporates an ethyl and isobutyl substituent. Differences include:
Chiral Analogues and Stereochemical Considerations
(±)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (35) was separated into enantiomers via supercritical fluid chromatography (SFC) . Key findings:
- Optical Activity : (S)-35 exhibited [α] = −18.0°, while (R)-35 showed distinct rotation, highlighting stereochemical influence on physicochemical properties.
- Biological Implications : Chirality may enhance receptor selectivity, though the target sulfonamide lacks reported stereoisomerism, suggesting a broader binding profile.
Tetrahydroisoquinoline Sulfonamide Derivatives
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide () differs in core structure (tetrahydroisoquinoline vs. tetrahydroquinolinone) but retains the sulfonamide group.
Receptor-Binding Sulphonamides
The target compound’s interaction with PYL2/HAB1 (4LGB) distinguishes it from analogues like N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide, which also binds PYL2 but with a methanesulfonamide group .
- Binding Affinity : Sulfonamide orientation and substituent bulk (e.g., methylphenyl vs. thiophene) likely modulate receptor affinity.
Data Tables
Key Research Findings
Q & A
Q. What statistical methods are appropriate for analyzing dose-response data with high variability?
- Methodology :
- Nonlinear regression (e.g., four-parameter logistic model) with bootstrapping to estimate confidence intervals.
- Grubbs’ test to identify and exclude outliers in replicate measurements .
Technical Challenges & Solutions
Q. How can low solubility of this compound in aqueous buffers be mitigated for in vitro assays?
- Methodology :
- Use of co-solvents (e.g., DMSO ≤0.1%) or cyclodextrin-based formulations to enhance solubility.
- Dynamic light scattering (DLS) to confirm absence of aggregates .
Q. What strategies improve the yield of the final coupling step in synthesis?
- Methodology :
- Microwave-assisted synthesis to reduce reaction time and byproduct formation.
- Schlenk techniques to exclude moisture/oxygen, critical for sulfonamide bond stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
